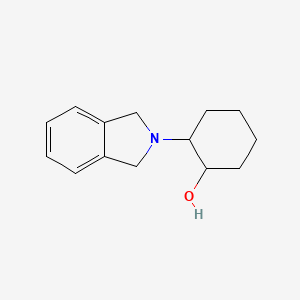

2-(2,3-dihydro-1H-isoindol-2-yl)cyclohexan-1-ol

Description

2-(2,3-Dihydro-1H-isoindol-2-yl)cyclohexan-1-ol is a bicyclic organic compound comprising a cyclohexanol moiety fused to a 2,3-dihydro-1H-isoindole ring. This structural combination suggests applications in medicinal chemistry, particularly in targeting protein-protein interactions or as a building block for bioactive molecules.

Properties

IUPAC Name |

2-(1,3-dihydroisoindol-2-yl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-15/h1-2,5-6,13-14,16H,3-4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBQYINEYVTRKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CC3=CC=CC=C3C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-isoindol-2-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with a suitable isoindoline derivative under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-isoindol-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.

Reduction: Formation of fully reduced cyclohexane derivatives.

Substitution: Formation of various substituted cyclohexanol derivatives.

Scientific Research Applications

2-(2,3-dihydro-1H-isoindol-2-yl)cyclohexan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-isoindol-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Functional Group Diversity :

- The target compound’s hydroxyl group contrasts with carboxylic acid derivatives (e.g., ), which exhibit higher acidity and broader coordination chemistry. Bromo and nitro substituents () enhance electrophilicity, enabling participation in Suzuki or nucleophilic substitution reactions, whereas the target compound lacks such reactive handles .

Conversely, the dihydrodioxin variant () replaces the isoindole with an oxygenated heterocycle, altering solubility and steric profile .

Synthetic Routes: LiOH-mediated hydrolysis in THF () is a common method for generating carboxylic acid derivatives.

Physicochemical Properties :

- Molecular weight variations (162.23–393.23 g/mol) influence bioavailability and permeability. The target compound’s moderate size (~203 g/mol) may balance membrane penetration and solubility, while nitro-containing analogs () face stability challenges .

Biological Relevance: Brominated isoindole derivatives () show activity as PDZ domain inhibitors, suggesting the target compound’s isoindole-cyclohexanol scaffold could be modified for similar applications. However, the absence of electron-withdrawing groups may limit its direct bioactivity .

Biological Activity

2-(2,3-dihydro-1H-isoindol-2-yl)cyclohexan-1-ol is a compound characterized by its unique structural features, combining a cyclohexanol moiety with a dihydroisoindole structure. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a CAS number of 1250222-03-7. The compound's structure can be represented as follows:

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Binding : Similar compounds have shown the ability to bind to various receptors, potentially modulating their activity.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Signal Transduction Modulation : It could influence cellular signaling pathways critical for growth and survival.

Anticancer Activity

Recent studies have indicated that isoindole derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have been evaluated for their effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 (lung cancer) | 4.261 | |

| Compound B | HeLa (cervical cancer) | 3.147 |

These results suggest that the compound may possess similar anticancer properties.

Enzyme Inhibition

Research has highlighted the potential of isoindole derivatives as enzyme inhibitors. In particular, studies on hybrid isoindole compounds demonstrated significant inhibitory effects against xanthine oxidase and carbonic anhydrase isoenzymes:

These findings indicate that similar structural motifs may confer enzyme inhibitory activity.

Case Studies

Several case studies have investigated the biological activity of compounds related to isoindoles:

-

Study on Anticancer Effects : A study evaluated the cytotoxicity of various isoindole derivatives against A549-Luc cells using MTT assays. The results indicated that certain derivatives exhibited significant inhibition of cell viability.

"The best cytotoxic activity was determined in N-benzyl isoindole derivatives."

- In Vivo Studies : In vivo experiments using xenograft models demonstrated that these compounds could effectively reduce tumor sizes in treated mice compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.